2-(3-METHOXY-4-METHYLPHENYL)ETHANAMINE
Description
2-(3-Methoxy-4-methylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted phenethylamine, which influences its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYKFKOKXYQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515245 | |
| Record name | 2-(3-Methoxy-4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18149-16-1 | |
| Record name | 2-(3-Methoxy-4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(3-Methoxy-4-methylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents on Benzene Ring | Molecular Weight (g/mol) | logP<sup>*</sup> |
|---|---|---|---|
| 2-(3-Methoxy-4-methylphenyl)ethanamine | 3-OCH₃, 4-CH₃ | 179.24 | 1.8 |
| Phenethylamine | No substituents | 121.18 | 1.4 |
| 2C-H (2,5-Dimethoxyphenethylamine) | 2-OCH₃, 5-OCH₃ | 211.26 | 1.2 |
| 4-Methylphenethylamine | 4-CH₃ | 135.21 | 1.6 |
| Mescaline (3,4,5-Trimethoxyphenethylamine) | 3-OCH₃, 4-OCH₃, 5-OCH₃ | 211.26 | 0.9 |
<sup>*</sup>Predicted logP values (octanol-water partition coefficient) using ChemDraw software.
Key Observations :
- The methyl group at the 4-position improves lipophilicity (logP = 1.8) relative to mescaline (logP = 0.9), suggesting better blood-brain barrier penetration.
Pharmacological Comparisons
While direct studies on this compound are sparse, inferences can be drawn from structurally similar compounds:
- Receptor Affinity: Serotonin Receptors (5-HT₂A): Methoxy-substituted phenethylamines like 2C-H and mescaline exhibit high 5-HT₂A agonism, a property linked to hallucinogenic effects. The absence of a 5-methoxy group in this compound may reduce 5-HT₂A binding compared to mescaline . TAAR1: Methyl-substituted phenethylamines (e.g., 4-methylphenethylamine) show moderate TAAR1 activation, which modulates dopamine and serotonin release. The presence of both methyl and methoxy groups in this compound may enhance TAAR1 interaction .
Metabolism : Methoxy groups are typically demethylated by cytochrome P450 enzymes (e.g., CYP2D6), while methyl groups undergo slower oxidation. This suggests that this compound may have a longer half-life than mescaline but shorter than 4-methylphenethylamine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
